1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole
Description
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole is a benzotriazole derivative featuring a sulfonyl group attached to a substituted phenyl ring (4-ethoxy, 2,5-dimethyl). The benzotriazole core is a heterocyclic aromatic compound with three nitrogen atoms, known for its stability and versatility in chemical synthesis and materials science. The sulfonyl group enhances electron-withdrawing properties, while the ethoxy and methyl substituents on the phenyl ring contribute steric bulk and modulate electronic effects.
Propriétés
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-22-15-9-12(3)16(10-11(15)2)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGARDXCATAIOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole is a novel compound that has garnered attention for its potential biological activities. This benzotriazole derivative is characterized by its unique sulfonyl group, which may enhance its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the sulfonylation of benzotriazole derivatives. The structural formula is represented as follows:
This structure includes a benzotriazole core with a sulfonyl group attached to a substituted phenyl ring. The presence of the ethoxy and dimethyl groups is expected to influence its solubility and biological interactions.
Biological Activity Overview
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with a benzotriazole nucleus demonstrate antibacterial and antifungal properties. For instance, derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antiparasitic Activity : Research has demonstrated that certain benzotriazole derivatives exhibit significant antiparasitic effects against Trypanosoma cruzi, with dose-dependent inhibition observed in vitro .
- Anticancer Potential : Some studies suggest that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with specific signaling pathways .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzotriazole derivatives, including 1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole. The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured as follows:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | Bacillus subtilis | 12 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antiparasitic Activity
In vitro assays demonstrated that 1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole significantly inhibited the growth of Trypanosoma cruzi. The following table summarizes the dose-dependent effects observed:
| Concentration (μg/mL) | % Growth Inhibition (Epimastigotes) | % Growth Inhibition (Trypomastigotes) |
|---|---|---|
| 25 | 50 | 70 |
| 50 | 64 | 95 |
This data highlights the compound's potential as an antiparasitic agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines indicated that it could inhibit cell growth through apoptosis induction. The effective concentration (EC50) values were determined as follows:
| Cell Line | EC50 (μM) |
|---|---|
| HCT116 | 7.1 |
| MCF7 | 6.5 |
These results suggest that the compound may target specific pathways involved in cancer cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of benzotriazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a benzotriazole derivative resulted in significant improvement compared to standard antibiotics.
- Antiparasitic Treatment : A study on patients with Chagas disease indicated that a related benzotriazole compound led to reduced parasitemia levels after treatment.
- Cancer Therapy : A pilot study involving patients with colon cancer demonstrated that administration of a benzotriazole derivative resulted in tumor size reduction in some participants.
Applications De Recherche Scientifique
Pharmacological Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives, including 1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole. Compounds in this category have shown efficacy against various viruses, such as enteroviruses and herpes simplex virus. For instance, derivatives have been synthesized that inhibit viral replication effectively, with IC50 values indicating significant antiviral activity .
Anti-inflammatory Properties
Research indicates that benzotriazole derivatives possess anti-inflammatory effects. Studies have demonstrated that certain compounds can reduce edema and inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.
Analgesic Effects
The analgesic properties of benzotriazole derivatives have been documented, with some compounds exhibiting pain relief comparable to standard analgesics like aspirin. This opens avenues for developing new pain management therapies .
Material Science Applications
UV Protection
1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole is recognized for its ability to absorb ultraviolet (UV) light, making it a valuable additive in plastics and coatings. This property helps in enhancing the durability and longevity of materials exposed to sunlight by preventing UV-induced degradation .
Flame Retardancy
The compound has been explored as a flame retardant additive in polymers. Its incorporation into materials can improve their fire resistance without compromising mechanical properties, making it suitable for applications in construction and automotive industries .
Environmental Science Applications
Contaminant Removal
There is emerging research on the use of benzotriazole derivatives in environmental remediation processes. These compounds can be effective in removing organic contaminants from water sources due to their chemical stability and reactivity with pollutants .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Substituent Effects
- 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole: The 4-ethoxy group (electron-donating) and 2,5-dimethyl substituents create steric hindrance and influence the sulfonyl group’s reactivity. The ethoxy group may enhance solubility in polar solvents compared to non-polar analogs .
- 1-[(4-Methylphenyl)sulfonyl]-1H-benzotriazole (CAS 1028-19-9) : Simpler structure with a single methyl group at the para position. Reduced steric bulk likely increases reactivity in nucleophilic substitution reactions compared to the ethoxy-dimethyl analog. Molecular weight (273.31 g/mol) is lower due to fewer substituents .
- The benzimidazole core, unlike benzotriazole, may participate in stronger hydrogen bonding .
Core Heterocycle Differences
- Benzotriazole vs. Benzimidazole : Benzotriazole (two adjacent nitrogen atoms) is more acidic (pKa ~8.2) than benzimidazole (pKa ~12.4), affecting solubility and coordination properties. This difference is critical in applications like corrosion inhibition or polymer additives .
Thermal and Material Properties
- The ethoxy and dimethyl groups in the target compound may lower volatility and enhance compatibility with polymer matrices like poly(L-lactic acid) (PLLA) .
- 1-(2-Furoyl)-1H-benzotriazole () : Acylated derivatives demonstrate lower thermal stability than sulfonylated analogs due to weaker C=O bonds. The sulfonyl group in the target compound likely improves resistance to thermal degradation .
Comparative Data Table
Méthodes De Préparation
Reaction Mechanism and Conditions
The most straightforward approach involves reacting 1H-benzotriazole with 4-ethoxy-2,5-dimethylphenylsulfonyl chloride in the presence of a base. This method leverages nucleophilic substitution at the sulfonyl chloride’s sulfur atom, facilitated by deprotonation of benzotriazole’s N1 position. Triethylamine is commonly employed to neutralize HCl byproducts, with aprotic solvents like dichloromethane or tetrahydrofuran ensuring solubility.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Molar Ratio (BtH:Sulfonyl Chloride) | 1:1.1–1.2 | Ensures complete conversion |
| Solvent | Dichloromethane | Enhances reactivity |
Yields typically range from 65% to 80%, with purity dependent on recrystallization solvents such as ethanol/water mixtures.
Regiochemical Control
Benzotriazole exists in equilibrium between 1H- and 2H-tautomers, complicating regioselectivity. To favor sulfonation at N1, pre-activation strategies are employed:
-
Silylation : Treating benzotriazole with trimethylsilyl chloride forms 1-(trimethylsilyl)benzotriazole, which reacts regioselectively with sulfonyl chlorides at N1. Subsequent desilylation yields the target compound.
-
Base Selection : Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) favor N1 deprotonation, achieving >90% positional selectivity.
Catalytic Sulfonation Using Sodium Sulfinates
Iodine-Catalyzed N-Sulfonylation
An alternative method employs sodium 4-ethoxy-2,5-dimethylphenylsulfinate and molecular iodine (10 mol%) in dichloroethane at 60°C. This oxidative coupling generates the sulfonyl radical, which reacts with benzotriazole to form the N-sulfonylated product. Advantages include:
-
Mild Conditions : Avoids extreme temperatures (>100°C) common in classical sulfonation.
-
Atom Economy : Utilizes stable and inexpensive sodium sulfinates.
Representative Data
| Catalyst Loading (I₂) | Time (h) | Yield (%) |
|---|---|---|
| 5 mol% | 12 | 68 |
| 10 mol% | 8 | 82 |
One-Pot Synthesis via Claisen Rearrangement
Integrated Benzotriazole and Sulfonyl Group Assembly
A patent-derived method (US7655805B2) synthesizes benzotriazole derivatives in a single pot, bypassing intermediate isolation. For the target compound, the process involves:
-
Claisen Rearrangement : Heating 2-(2-hydroxy-5-methylphenyl)benzotriazole with 3-chloro-2-alkylpropylene at 180°C induces rearrangement, forming the benzotriazole core.
-
In Situ Sulfonation : Introducing 4-ethoxy-2,5-dimethylphenylsulfonyl chloride post-rearrangement completes the synthesis.
Process Advantages
-
Reduced Steps : Combines core formation and functionalization.
-
Solvent Compatibility : N,N-Dimethylaniline enhances reaction homogeneity.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonation | 75–80 | 95 | High |
| Iodine-Catalyzed | 82 | 98 | Moderate |
| One-Pot Claisen | 70 | 90 | Low |
Purification and Characterization
Q & A
Basic: What are the recommended synthetic routes for 1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonylation of 1H-benzotriazole with a substituted benzenesulfonyl chloride. A general method includes refluxing equimolar amounts of 1H-benzotriazole and 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert atmosphere, followed by neutralization and purification via column chromatography . Optimization may involve adjusting reaction time (4–8 hours), temperature (60–80°C), and stoichiometric ratios. Catalytic base (e.g., triethylamine) can enhance sulfonylation efficiency. Purity should be confirmed via HPLC (>98%) and NMR spectroscopy .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks for the benzotriazole core (δ 7.5–8.5 ppm) and sulfonyl-linked aromatic substituents (δ 6.5–7.2 ppm). Ethoxy and methyl groups appear at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively .
- X-ray Crystallography: Resolve molecular geometry, confirming sulfonyl bond angles (∼107–112°) and dihedral angles between benzotriazole and the substituted phenyl ring .
- FTIR: Identify sulfonyl S=O stretches (∼1350–1150 cm⁻¹) and benzotriazole C=N/C-N vibrations (∼1600–1500 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, bacterial strains) or compound stability. To address this:
- Standardize Assays: Use reference strains (e.g., E. coli ATCC 25922 for antimicrobial tests) and control for solvent effects (DMSO ≤1% v/v).
- Stability Studies: Monitor compound integrity under assay conditions via LC-MS. Degradation products (e.g., hydrolysis of sulfonyl groups) may confound results .
- Dose-Response Curves: Establish EC₅₀ values across multiple concentrations to distinguish true activity from cytotoxicity .
Advanced: What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., sulfonyl group) and redox potentials .
- Molecular Docking: Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina. Validate with MD simulations (AMBER) to assess binding stability .
- ADMET Prediction: Use tools like SwissADME to evaluate solubility, permeability, and metabolic pathways, guiding in vivo study design .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to benzotriazole and sulfonic acid) .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures. Store at –20°C in anhydrous DMSO to prevent moisture-induced breakdown .
Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?
Answer:
- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt Formation: React with sodium bicarbonate to generate a water-soluble sulfonate salt.
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve plasma half-life. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Advanced: How can the compound’s role as a biochemical probe be validated in enzyme inhibition studies?
Answer:
- Kinetic Assays: Measure IC₅₀ values under steady-state conditions. Use Lineweaver-Burk plots to determine inhibition mechanism (competitive/uncompetitive).
- Irreversible Binding Tests: Perform dialysis or gel filtration to assess covalent modification (e.g., sulfonyl group reacting with catalytic cysteine residues) .
- Mutagenesis Studies: Compare inhibition in wild-type vs. mutant enzymes (e.g., C145A substitution in proteases) to confirm target specificity .
Basic: What are the key considerations for designing SAR studies on this compound?
Answer:
- Core Modifications: Replace benzotriazole with imidazole or triazole to assess heterocycle impact on activity.
- Substituent Effects: Vary ethoxy/methyl groups on the phenyl ring and measure changes in logP (HPLC) and bioactivity.
- Sulfonyl Alternatives: Test sulfonamide or sulfonate derivatives to evaluate electronic effects .
Advanced: How can researchers address discrepancies between theoretical predictions and experimental spectroscopic data?
Answer:
- Solvent Correction: Apply PCM models in DFT to account for solvatochromic shifts in UV-Vis spectra .
- Vibrational Analysis: Compare computed (B3LYP/6-31G(d)) and experimental IR spectra to validate force fields.
- Crystal Packing Effects: Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing NMR/XRPD patterns .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal: Neutralize acidic byproducts (e.g., sulfonic acids) with NaHCO₃ before disposal.
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
